molecular formula C11H11BrN2S B2747772 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1154374-24-9

5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Cat. No. B2747772
CAS RN: 1154374-24-9
M. Wt: 283.19
InChI Key: SGANPQSMAZTWIW-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Bromo-4-methylaminorex (4B-4-MAR), a stimulant drug of the 2-amino-5-aryloxazoline class . It’s also related to 4-Bromophenyl methyl sulfone .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like HRMS, IR, 1H, and 13C NMR .

Scientific Research Applications

Fluorescent and Colorimetric pH Probes

Research has developed a fluorescent and colorimetric pH probe based on a benzothiazole derivative, highlighting its utility in monitoring acidic and alkaline solutions through color and fluorescence changes at neutral pH values. This probe exhibits high stability, selectivity, and large Stokes shifts, making it a potential candidate for real-time pH sensor applications, including intracellular pH imaging (Diana et al., 2020).

Molecular and Electronic Structure Analysis

Another study focused on the molecular and electronic structure of a thiazol-2-amine derivative, exploring its conformational flexibility and electronic properties through various spectroscopic and computational methods. This research provides insights into the compound's chemical behavior and potential applications in material science (Özdemir et al., 2009).

Pharmacological Derivatives and Activity

The synthesis and pharmacological evaluation of benzothiophen derivatives have been explored, leading to the development of compounds with potential antibacterial and antifungal properties. This work demonstrates the versatility of thiazol-2-amine derivatives in creating bioactive molecules for medical applications (Chapman et al., 1971).

Noncovalent Interactions in Crystal Engineering

Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including a thiazol-2-amine component, has shed light on the nature of noncovalent interactions within these compounds. This study is pivotal for understanding molecular assemblies and designing materials with specific properties (El-Emam et al., 2020).

Antimicrobial and Cytotoxic Activities

A series of azetidine-2-one derivatives of 1H-benzimidazole, featuring a thiazol-2-amine structure, were synthesized and evaluated for their antimicrobial and cytotoxic activities. This highlights the potential of these derivatives in developing new therapeutics (Noolvi et al., 2014).

Corrosion Inhibition Studies

The inhibition performance of thiazole and thiadiazole derivatives against corrosion of iron was studied, demonstrating the potential of these compounds in industrial applications, such as coatings and protectants for metal surfaces (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 4’-Bromoacetanilide, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-7-10(15-11(13)14-7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGANPQSMAZTWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

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